molecular formula C5H3ClN4O3S2 B8313280 5-Chloro-2-sulfamoyl-3-thenoyl azide

5-Chloro-2-sulfamoyl-3-thenoyl azide

Cat. No.: B8313280
M. Wt: 266.7 g/mol
InChI Key: QMUKSAKNYPLVEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-2-sulfamoyl-3-thenoyl azide is a useful research compound. Its molecular formula is C5H3ClN4O3S2 and its molecular weight is 266.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C5H3ClN4O3S2

Molecular Weight

266.7 g/mol

IUPAC Name

5-chloro-2-sulfamoylthiophene-3-carbonyl azide

InChI

InChI=1S/C5H3ClN4O3S2/c6-3-1-2(4(11)9-10-7)5(14-3)15(8,12)13/h1H,(H2,8,12,13)

InChI Key

QMUKSAKNYPLVEB-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1C(=O)N=[N+]=[N-])S(=O)(=O)N)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of sodium nitrite (3.0 g; 43.4 mmol) in 20 ml of water was added dropwise with stirring at 0° C. to a solution of 5-chloro-2-sulfamoylthiophene-3-carbohydrazide (10.0 g; 39.1 mmol) in 80 ml of 1M hydrochloric acid and the mixture was stirred for 15 min. The precipitate was isolated by filtration, washed with water and dried to give 9.93 g (96%) of the title compound; 1H-NMR (DMSO-d6): δ 7.55 (s, 1H), 7.97 (br. s, 2H, NH2).
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Two
Yield
96%

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